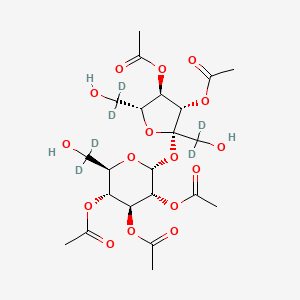
2,3,4,3',4'-Penta-O-acetylsucrose-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,3’,4’-Penta-O-acetylsucrose-d6 is a deuterated derivative of 2,3,4,3’,4’-Penta-O-acetylsucrose. This compound is an isotope-labeled intermediate used in the synthesis of Sucralose-d6, a non-caloric chlorinated disaccharide used as a sugar alternative. The molecular formula of 2,3,4,3’,4’-Penta-O-acetylsucrose-d6 is C22H26D6O16, and it has a molecular weight of 558.52.
Métodos De Preparación
The preparation of 2,3,4,3’,4’-Penta-O-acetylsucrose-d6 involves the selective removal of trityl groups from 6,1’,6’-tri-O-trityl-penta-O-acetyl sucrose (TRISPA) in the presence of a catalytic amount of an aralkyl chloride or hydrogen chloride. This process is carried out in an inert organic solvent and involves hydrogenation in the presence of a hydrogenolysis catalyst such as platinum or palladium . The industrial production of this compound follows similar methods, ensuring high purity and yield.
Análisis De Reacciones Químicas
2,3,4,3’,4’-Penta-O-acetylsucrose-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one or more acetyl groups with other functional groups using reagents like acetic anhydride or acetyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,3,4,3’,4’-Penta-O-acetylsucrose-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of isotope-labeled compounds for various analytical techniques.
Biology: Employed in metabolic studies to trace the pathways of sucrose metabolism.
Medicine: Utilized in the development of non-caloric sweeteners like Sucralose-d6, which is beneficial for diabetic patients and those seeking to reduce caloric intake.
Industry: Applied in the production of high-intensity sweeteners and other food additives.
Mecanismo De Acción
The mechanism of action of 2,3,4,3’,4’-Penta-O-acetylsucrose-d6 involves its role as an intermediate in the synthesis of Sucralose-d6. Sucralose-d6 is not metabolized by humans, making it a non-caloric sweetener. The molecular targets and pathways involved include the inhibition of enzymes responsible for sucrose metabolism, thereby preventing the breakdown and absorption of the compound .
Comparación Con Compuestos Similares
2,3,4,3’,4’-Penta-O-acetylsucrose-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2,3,4,3’,4’-Penta-O-acetylsucrose: The non-deuterated version of the compound.
Sucralose: A non-caloric chlorinated disaccharide used as a sugar alternative.
Sucralose-d6: An isotope-labeled analog of sucralose with six deuterium atoms.
These compounds share similar chemical structures but differ in their isotopic composition and specific applications.
Propiedades
Fórmula molecular |
C22H32O16 |
|---|---|
Peso molecular |
558.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-2-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis[dideuterio(hydroxy)methyl]oxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxan-4-yl] acetate |
InChI |
InChI=1S/C22H32O16/c1-9(26)31-16-14(6-23)36-21(19(34-12(4)29)18(16)33-11(3)28)38-22(8-25)20(35-13(5)30)17(32-10(2)27)15(7-24)37-22/h14-21,23-25H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1/i6D2,7D2,8D2 |
Clave InChI |
UMOFHQSJMUINFR-QCURXUJTSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)OC(=O)C)OC(=O)C)C([2H])([2H])O)OC(=O)C)OC(=O)C)OC(=O)C)O |
SMILES canónico |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13853371.png)
![1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
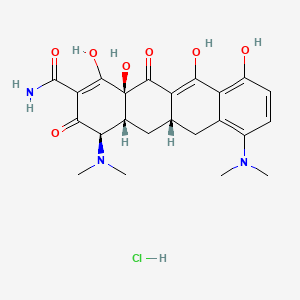
![5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine](/img/structure/B13853384.png)
![(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13853392.png)

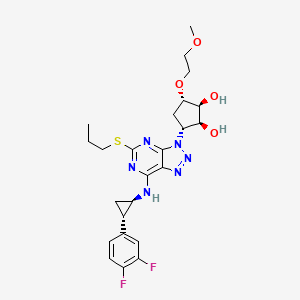
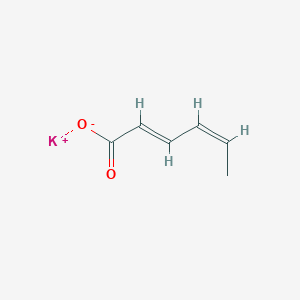

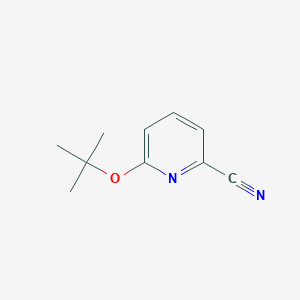
![N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)
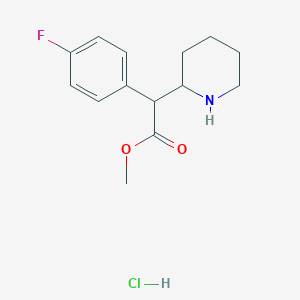
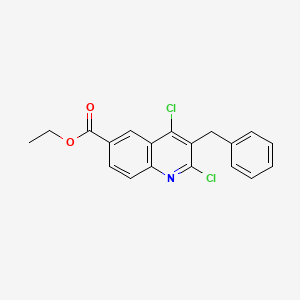
![1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13853450.png)
